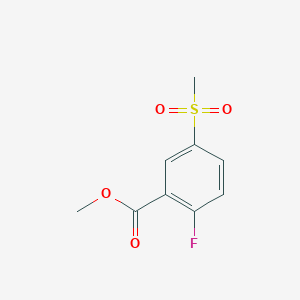
5-Chloro-2-fluoro-3-(trifluorométhyl)pyridine
Vue d'ensemble
Description
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2ClF4N and its molecular weight is 199.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications Agrochimiques
Les trifluorométhylpyridines, telles que la 5-Chloro-2-fluoro-3-(trifluorométhyl)pyridine, sont des motifs structuraux clés dans les ingrédients agrochimiques actifs . Elles sont utilisées pour protéger les cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant de la trifluorométhylpyridine ont acquis des noms communs ISO .
Applications Pharmaceutiques
Les trifluorométhylpyridines sont également utilisées dans l’industrie pharmaceutique . Cinq produits pharmaceutiques contenant la fraction trifluorométhylpyridine ont été approuvés pour la commercialisation, et de nombreux candidats sont actuellement en essais cliniques . Les activités biologiques de ces dérivés sont censées être dues à la combinaison des propriétés physicochimiques uniques de l’atome de fluor et des caractéristiques uniques du fragment pyridine .
Applications Vétérinaires
Dans l’industrie vétérinaire, deux produits contenant la fraction trifluorométhylpyridine ont été approuvés pour la commercialisation . Ces produits sont utilisés pour divers traitements chez les animaux .
Synthèse d’Autres Composés
La this compound peut être utilisée comme substrat modèle pour étudier la fonctionnalisation régiorégulière exhaustive . Ce processus est important dans la synthèse d’autres composés complexes .
Développement de Composés Organiques Contenant du Fluor
Le développement de composés organiques contenant du fluor est un sujet de recherche de plus en plus important . Les trifluorométhylpyridines jouent un rôle important dans ce domaine, contribuant à de nombreuses avancées récentes dans les domaines agrochimique, pharmaceutique et des matériaux fonctionnels .
Synthèse de Trifluorométhylpyridyllithiums
La 4-(trifluorométhyl)pyridine, un composé similaire à la this compound, peut être utilisée dans la préparation de trifluorométhylpyridyllithiums par réaction de métallation . Ce processus est crucial dans la synthèse de divers autres composés .
Synthèse de Structures Métallo-Organiques (MOF)
La 4-(trifluorométhyl)pyridine peut également être utilisée dans la synthèse de structures métallo-organiques (MOF) . Les MOF sont des composés constitués d’ions métalliques ou d’agrégats coordonnés à des ligands organiques, et ils ont une large gamme d’applications dans le stockage, la séparation et la catalyse des gaz .
Synthèse de Sels de Méthiodide
La 4-(trifluorométhyl)pyridine peut être utilisée dans la synthèse de sels de méthiodide . Ces sels sont utilisés dans diverses réactions chimiques .
Mécanisme D'action
Target of Action
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is an organic compound that is primarily used as an intermediate in organic synthesis It’s known that trifluoromethylpyridines, a group to which this compound belongs, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries, affecting various biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its density (1524 g/mL at 25 °C), boiling point (50-55 °C/11 mmHg), and vapor pressure (3944mmHg at 25°C) suggest that it may have specific pharmacokinetic properties .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . It’s also known to be a flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) after a single exposure . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Orientations Futures
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .
Analyse Biochimique
Biochemical Properties
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly as a fluorinated building block in synthetic chemistry. It interacts with various enzymes and proteins, often participating in reactions that involve halogenation and fluorination. For instance, it can be used in the synthesis of other fluorinated compounds, which are crucial in pharmaceutical and agrochemical industries . The interactions of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine with enzymes typically involve nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups, facilitating the formation of new chemical bonds.
Cellular Effects
The effects of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of fluorine atoms can enhance the compound’s ability to interact with cellular receptors and enzymes, potentially leading to altered signaling pathways and changes in gene expression . Additionally, 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s halogen atoms can form hydrogen bonds and van der Waals interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, the trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to cumulative changes in cell behavior and metabolism.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on the organism.
Metabolic Pathways
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites that may have distinct biological activities or toxicities. The interaction of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments . The compound’s lipophilicity, influenced by the trifluoromethyl group, enhances its ability to accumulate in lipid-rich environments, affecting its localization and distribution within the cell.
Subcellular Localization
The subcellular localization of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production.
Propriétés
IUPAC Name |
5-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKWUFVIEULBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630081 | |
| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71701-96-7 | |
| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


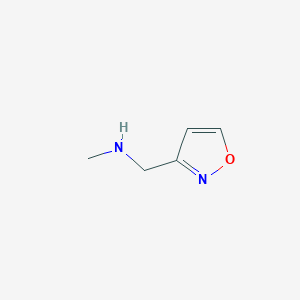
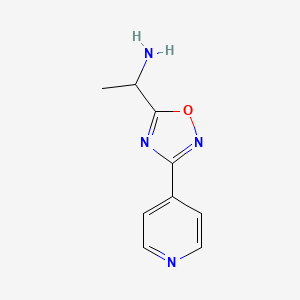
![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)

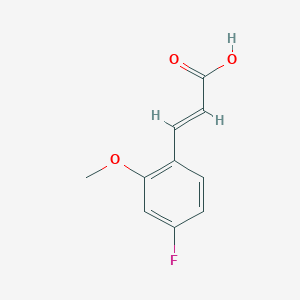
![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)
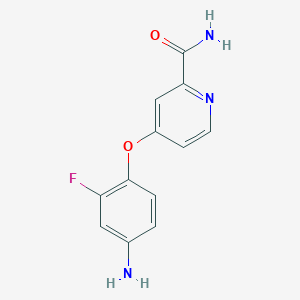
![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)

